6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one
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Overview
Description
6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one is a complex organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one typically involves multi-step organic reactions. Common starting materials might include substituted naphthalenes, phenylhydrazines, and appropriate aldehydes or ketones. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Other compounds in the pyridazinone family with similar structures and biological activities.
Naphthalene Derivatives: Compounds containing the naphthalene moiety, known for their diverse chemical properties.
Phenylhydrazine Derivatives: Compounds derived from phenylhydrazine, often used in the synthesis of heterocyclic compounds.
Uniqueness
6-Hydroxy-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
89314-14-7 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-hydroxy-6-methyl-4-naphthalen-1-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H16N2O2/c1-14-20(24)19(18-13-7-9-15-8-5-6-12-17(15)18)21(25)23(22-14)16-10-3-2-4-11-16/h2-13,24H,1H3 |
InChI Key |
BHSQMERPRHHWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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